![molecular formula C11H16Cl2N2O B13478211 1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride](/img/structure/B13478211.png)
1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-spiro[furo[3,4-c]pyridine-3,3’-piperidine] dihydrochloride is a synthetic compound with a unique spirocyclic structure. It is primarily used as an intermediate in the synthesis of various pharmaceuticals, including antifungal agents, antibiotics, and anti-inflammatory agents. The compound’s molecular formula is C11H14N2O.2ClH, and it has a molecular weight of 263.17 g/mol .
Méthodes De Préparation
The synthesis of 1H-spiro[furo[3,4-c]pyridine-3,3’-piperidine] dihydrochloride typically involves a multi-step process:
Condensation Reaction: The initial step involves the condensation of 3-chloropyridine with 2-methyl-3-buten-2-ol to form the desired pyridine product.
Reduction Reaction: The pyridine product is then reduced using sodium borohydride to yield the piperidine product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of different solvents and catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
1H-spiro[furo[3,4-c]pyridine-3,3’-piperidine] dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1H-spiro[furo[3,4-c]pyridine-3,3’-piperidine] dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of piperazine, quinoline, and pyridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the development of various pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The exact mechanism of action of 1H-spiro[furo[3,4-c]pyridine-3,3’-piperidine] dihydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate the precise mechanisms involved.
Comparaison Avec Des Composés Similaires
1H-spiro[furo[3,4-c]pyridine-3,3’-piperidine] dihydrochloride can be compared with other spirocyclic compounds, such as:
7-fluoro-1H-spiro[furo[3,4-c]pyridine-3,4’-piperidine]: This compound has a similar spirocyclic structure but includes a fluorine atom, which may alter its chemical properties and reactivity.
1H-spiro[furo[3,4-c]pyridine-3,4’-piperidine] hydrochloride: This compound is closely related but differs in its chloride content and molecular weight.
The uniqueness of 1H-spiro[furo[3,4-c]pyridine-3,3’-piperidine] dihydrochloride lies in its specific spirocyclic structure and its utility as an intermediate in the synthesis of various pharmaceuticals and specialty chemicals.
Propriétés
Formule moléculaire |
C11H16Cl2N2O |
|---|---|
Poids moléculaire |
263.16 g/mol |
Nom IUPAC |
spiro[1H-furo[3,4-c]pyridine-3,3'-piperidine];dihydrochloride |
InChI |
InChI=1S/C11H14N2O.2ClH/c1-3-11(8-13-4-1)10-6-12-5-2-9(10)7-14-11;;/h2,5-6,13H,1,3-4,7-8H2;2*1H |
Clé InChI |
AMBUHBUZDSZZOI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CNC1)C3=C(CO2)C=CN=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


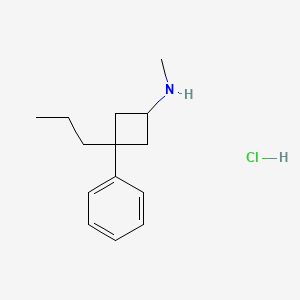
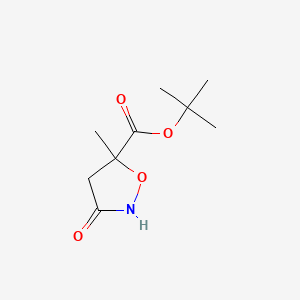
![5-{[(5-bromo-2-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13478148.png)
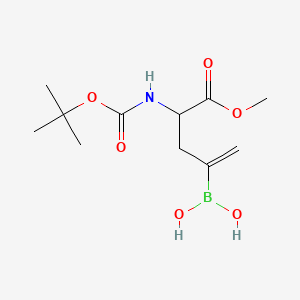

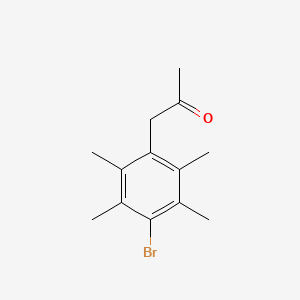
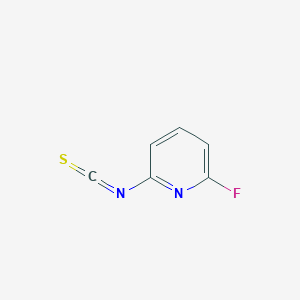




![5-[(2-Amino-1,3-dimethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478220.png)
![{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13478230.png)

